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molecular formula C10H13BrO3 B8274818 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene

1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene

Cat. No. B8274818
M. Wt: 261.11 g/mol
InChI Key: PXQISFLDIPRAEH-UHFFFAOYSA-N
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Patent
US08445501B2

Procedure details

Starting from commercially available 2-bromo-5-methoxy-phenol and 1-bromo-2-methoxy-ethane the title compound is obtained as colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[OH:10].Br[CH2:12][CH2:13][O:14][CH3:15]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH2:12][CH2:13][O:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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